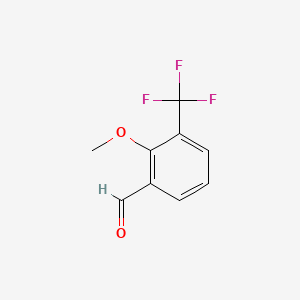

2-Methoxy-3-(trifluoromethyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRULUWQNDWLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602589 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-54-7 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Methoxy-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable building block for researchers in medicinal chemistry and drug development. Its unique trifunctional architecture—comprising a reactive aldehyde group, an ortho-directing methoxy group, and a bio-functionally significant trifluoromethyl group—makes it a strategic intermediate for the synthesis of complex molecular scaffolds.

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic compounds.[1] The aldehyde functionality provides a versatile handle for a myriad of chemical transformations, while the methoxy group electronically activates the aromatic ring, influencing the regioselectivity of further synthetic modifications. This guide provides a comprehensive overview of the known properties, plausible synthetic routes, and potential applications of this compound for professionals engaged in pharmaceutical research.

Physicochemical and Computational Data

Precise identification and characterization are foundational to the successful application of any chemical intermediate. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| CAS Number | 1000339-54-7 | [2] |

| Synonym(s) | 3-(Trifluoromethyl)-o-anisaldehyde | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| LogP (Calculated) | 2.5265 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

While experimentally derived spectroscopic data for this specific compound are not widely available in public repositories, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: An aldehyde proton (CHO) signal is expected around δ 9.5-10.5 ppm. A singlet for the methoxy (-OCH₃) protons should appear around δ 3.8-4.2 ppm. Aromatic protons would be observed in the δ 7.0-8.0 ppm region, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The aldehyde carbonyl carbon should resonate at approximately δ 185-195 ppm. The carbon of the -CF₃ group would appear as a quartet due to C-F coupling.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aromatic aldehyde at ~1690-1715 cm⁻¹, C-O stretching for the ether at ~1250 cm⁻¹, and strong C-F stretching bands in the ~1100-1350 cm⁻¹ region.

Synthetic Methodologies

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, its structure lends itself to well-established synthetic strategies for the formylation of activated aromatic rings. The logical precursor for its synthesis is 1-methoxy-2-(trifluoromethyl)benzene . Two primary, field-proven methodologies are applicable: the Vilsmeier-Haack reaction and Directed ortho-Lithiation.

Vilsmeier-Haack Reaction

This reaction is a reliable method for the formylation of electron-rich aromatic compounds.[3][4][5] The methoxy group in the precursor, 1-methoxy-2-(trifluoromethyl)benzene, is an activating, ortho-, para-directing group. While the para position is sterically more accessible, the ortho position is also activated. The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, a chloroiminium salt generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).[6]

Caption: General workflow for the Vilsmeier-Haack formylation.

Representative Experimental Protocol (General)

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction: Add the precursor, 1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent), dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains controlled. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with an aqueous base (e.g., NaOH or Na₂CO₃ solution) to pH 7-8. The hydrolysis of the intermediate iminium salt yields the aldehyde. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7] The methoxy group is an effective directing group, capable of coordinating with an organolithium base (e.g., n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with an electrophile, such as DMF, to install the aldehyde group.

Caption: Workflow for Directed ortho-Lithiation and formylation.

Representative Experimental Protocol (General)

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen or argon atmosphere, add the precursor, 1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent), and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, ~1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.

-

Formylation and Work-up: Add anhydrous DMF (~1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the solution to stir for an additional 1-2 hours before slowly warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, and follow a standard aqueous work-up and purification procedure as described for the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are versatile intermediates in the synthesis of a wide array of bioactive molecules and heterocyclic systems.[8] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build molecular complexity.

Caption: Synthetic utility of the benzaldehyde functional group.

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant:

-

Trifluoromethyl Group: As previously noted, the -CF₃ group is a "super-methyl" group. It enhances metabolic stability by blocking sites of enzymatic oxidation, increases lipophilicity (Hansch π value of +0.88), and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve ligand-receptor binding interactions.[1]

-

Benzaldehyde Moiety: This group is a precursor to countless pharmaceutical scaffolds. For instance, condensation with substituted acetophenones via the Claisen-Schmidt reaction yields chalcones, which are known for their diverse biological activities. Reaction with hydrazines or hydrazides can lead to the formation of pyrazoles, and condensation with o-phenylenediamines can produce benzimidazoles, both of which are privileged structures in medicinal chemistry.[9]

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound, proper laboratory safety protocols must be strictly followed.

| Hazard Category | GHS Classification and Precautionary Statements |

| Skin Contact | Skin Corrosion/Irritation (Category 2) . Causes skin irritation. (H315) Prevention: Wash hands thoroughly after handling. Wear protective gloves. (P264, P280) Response: IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice. (P302+P352, P332+P313) |

| Eye Contact | Serious Eye Damage/Eye Irritation (Category 2) . Causes serious eye irritation. (H319) Prevention: Wear eye protection. (P280) Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. (P305+P351+P338, P337+P313) |

| Inhalation | Specific Target Organ Toxicity - Single Exposure (Category 3) . May cause respiratory irritation. (H335) Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. (P261, P271) Response: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. (P304+P340, P312) |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. (P403+P233, P405). Recommended storage is sealed in a dry environment at 2-8°C.[2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. (P501) |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. ossila.com [ossila.com]

- 9. medchemexpress.com [medchemexpress.com]

Spectroscopic Blueprint of 2-Methoxy-3-(trifluoromethyl)benzaldehyde: A Guide for Advanced Research

Molecular Structure and Spectroscopic Overview

2-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS No. 1000339-54-7) possesses a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] The strategic placement of the methoxy, trifluoromethyl, and aldehyde groups on the benzene ring creates a unique electronic environment, which is reflected in its NMR, IR, and mass spectra. Understanding these spectral signatures is paramount for confirming its synthesis and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 10.2 - 10.4 | Singlet (s) | - |

| Aromatic (H6) | 7.8 - 8.0 | Doublet (d) | ~8 |

| Aromatic (H4) | 7.6 - 7.8 | Triplet (t) | ~8 |

| Aromatic (H5) | 7.3 - 7.5 | Doublet (d) | ~8 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - |

Causality Behind Predictions: The aldehyde proton is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring, hence its downfield chemical shift. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will result in the splitting of the signal for the carbon to which it is attached (C3) and potentially the adjacent carbons due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| Carbonyl (-CHO) | 188 - 192 | |

| Aromatic (C2) | 155 - 160 | |

| Aromatic (C1) | 135 - 140 | |

| Aromatic (C4) | 130 - 135 | |

| Aromatic (C6) | 125 - 130 | |

| Aromatic (C5) | 115 - 120 | |

| Trifluoromethyl (-CF₃) | 120 - 125 | Quartet (q) due to ¹JCF |

| Aromatic (C3) | 120 - 125 | Quartet (q) due to ²JCF |

| Methoxy (-OCH₃) | 55 - 60 |

Expertise & Experience: The chemical shifts are predicted based on the analysis of similar compounds. For instance, the carbonyl carbon in benzaldehydes typically appears around 190 ppm. The carbon attached to the electron-donating methoxy group (C2) is expected to be shielded compared to the others, while the carbon attached to the electron-withdrawing trifluoromethyl group (C3) will be deshielded.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (s) |

Authoritative Grounding: The chemical shift of the CF₃ group is typically observed in this upfield region relative to the standard CFCl₃. For example, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)benzaldehyde shows a singlet at approximately -62 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong |

| C=C stretch (aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Strong |

| C-O stretch (methoxy) | 1250 - 1300 and 1020 - 1050 | Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1200 | Strong |

Trustworthiness: The presence of a strong absorption band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde. The characteristic C-H stretching bands of the aldehyde group, often appearing as a doublet, further confirm its presence. The strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 204.

-

[M-H]⁺: A peak at m/z 203, corresponding to the loss of the aldehydic hydrogen.

-

[M-CHO]⁺: A peak at m/z 175, resulting from the loss of the formyl group.

-

[M-OCH₃]⁺: A peak at m/z 173, due to the loss of the methoxy group.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging the principles of NMR, IR, and MS, and by drawing comparisons with structurally related molecules, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

Purity and specifications of commercial 2-Methoxy-3-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Purity and Specifications of Commercial 2-Methoxy-3-(trifluoromethyl)benzaldehyde

Abstract

This compound is a fluorinated aromatic aldehyde that serves as a critical building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[1][2][3] Given its role as a key starting material, the purity and precise characterization of this reagent are paramount to ensure the reproducibility of synthetic protocols and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the typical specifications, analytical methodologies for purity assessment, and potential impurity profiles for commercial-grade this compound.

Introduction and Chemical Identity

This compound, also known as 3-(Trifluoromethyl)-o-anisaldehyde, is a specialized organic intermediate.[4] Its utility is rooted in the unique electronic and steric properties conferred by its substituents on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is electron-donating, creating a distinct reactivity profile for the aldehyde functional group. This compound and its isomers are instrumental in synthesizing a range of complex molecules, including potential antitumor agents and inhibitors of biological pathways like the hypoxia-inducible factor (HIF)-1.[5][6]

A precise understanding of the material's properties is the foundation of its effective use. The fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonym(s) | 3-(Trifluoromethyl)-o-anisaldehyde | [4] |

| CAS Number | 1000339-54-7 | [4] |

| Molecular Formula | C₉H₇F₃O₂ | [4] |

| Molecular Weight | 204.15 g/mol | [4] |

Commercial Specifications and Purity

Commercial suppliers typically provide this reagent at a high purity level, suitable for most research and development applications. However, specifications can vary between batches and manufacturers. It is crucial for researchers to consult the Certificate of Analysis (CoA) for each specific lot.

| Specification | Typical Value | Comments |

| Purity (by GC/HPLC) | ≥98% | This is a common purity level offered by major suppliers.[4] |

| Appearance | White to light orange solid or liquid | The physical state can depend on ambient temperature and residual solvents. Isomeric compounds are often described as light orange liquids or white crystals.[7][8] |

| Identity (by ¹H NMR, ¹⁹F NMR, MS) | Conforms to structure | The CoA should confirm that the spectral data is consistent with the expected structure. |

| Water Content (by Karl Fischer) | ≤0.5% | Moisture can be detrimental to many downstream reactions, especially those involving organometallics or dehydrating conditions. |

| Storage Conditions | Sealed in dry, 2-8°C | Proper storage is essential to prevent degradation.[4] The compound may be air and light sensitive.[6][9] |

Analytical Methodologies for Quality Control

A multi-technique approach is required for the unambiguous confirmation of identity, purity, and impurity profile of this compound.

Chromatographic Purity Assessment: Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of volatile and semi-volatile compounds like substituted benzaldehydes. When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative data on the percentage purity and the relative amounts of impurities. Coupling with a Mass Spectrometer (GC-MS) allows for the identification of these impurities.

Workflow for Purity Assessment by GC-MS

Caption: Workflow for GC-MS purity analysis.

Experimental Protocol: GC-MS Purity Assay

-

Preparation of Standard and Sample:

-

Accurately weigh approximately 20 mg of this compound reference standard and dissolve in 20.0 mL of dichloromethane (DCM) to create a 1 mg/mL stock solution.

-

Prepare a sample solution in the same manner using the commercial batch to be tested.

-

To 1.0 mL of each solution, add 100 µL of an internal standard (IS) solution (e.g., Dodecane in DCM, 1 mg/mL).

-

-

Instrumentation and Conditions:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet: Split/Splitless, used in split mode (e.g., 50:1). Temperature: 250°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Mode: Electron Ionization (EI), 70 eV.

-

Acquisition: Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if necessary.

-

-

Analysis and Calculation:

-

Inject 1 µL of the prepared sample.

-

Identify the main peak corresponding to the product by its retention time and mass spectrum.

-

Calculate the purity by the area normalization method:

-

% Purity = (Area of Product Peak / Sum of All Peak Areas) x 100

-

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is particularly useful for verifying the trifluoromethyl group.

-

¹H NMR: Expect signals for the aldehyde proton (~10 ppm), aromatic protons (in the 7-8 ppm region), and the methoxy protons (~4 ppm). The coupling patterns of the aromatic protons are key to confirming the 1,2,3-substitution pattern.

-

¹⁹F NMR: Expect a singlet for the -CF₃ group. Its chemical shift provides information about the electronic environment.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons (including the one attached to the -CF₃ group), and the methoxy carbon.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for orthogonal verification, reverse-phase HPLC with UV detection is a powerful tool.

Experimental Protocol: HPLC Purity Assay

-

Instrumentation and Conditions:

-

HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

-

Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

-

Analysis:

-

Dissolve the sample in the mobile phase.

-

Inject and analyze using the area normalization method as described for GC. The gradient elution ensures that impurities with a wide range of polarities are detected.

-

Potential Impurity Profile

No synthesis is perfect. Understanding potential impurities is critical for troubleshooting downstream reactions and for toxicological assessment in drug development. Impurities can arise from starting materials, side reactions, or degradation.

Diagram of Potential Impurity Sources

Caption: Potential sources of impurities in synthesis.

| Impurity Type | Potential Structure / Identity | Likely Source | Significance |

| Starting Materials | e.g., o-trifluoromethylanisole, 2-bromo-6-methoxybenzotrifluoride | Incomplete reaction | Can interfere with stoichiometry and introduce unwanted side products in subsequent steps. |

| Isomeric Impurities | e.g., 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Lack of regioselectivity in the synthesis. | May have different reactivity and pharmacological activity. Difficult to separate due to similar physical properties. |

| Oxidation Product | 2-Methoxy-3-(trifluoromethyl)benzoic acid | Air oxidation of the aldehyde, especially during workup or prolonged storage. | Can neutralize basic reagents or catalysts. Changes the physicochemical properties of the material. |

| Residual Solvents | Dichloromethane, Toluene, Hexanes, etc. | Incomplete removal after purification. | Must be controlled to levels specified by ICH guidelines for pharmaceutical use. |

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Safety: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[10][11] Always handle in a well-ventilated area or a chemical fume hood.[9][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4][10] Some related compounds are noted to be air, light, and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

The quality of this compound is a critical parameter that influences the success of research and drug development projects. A thorough understanding of its specifications, the application of robust analytical techniques like GC-MS, HPLC, and NMR, and an awareness of potential impurities are essential for any scientist using this key building block. By adhering to the principles and protocols outlined in this guide, researchers can ensure they are using a well-characterized material, leading to more reliable and reproducible scientific outcomes.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. ossila.com [ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. durhamtech.edu [durhamtech.edu]

2-Methoxy-3-(trifluoromethyl)benzaldehyde as a synthetic building block

An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzaldehyde as a Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a pivotal decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This compound has emerged as a highly valuable and versatile building block. Its utility stems from the unique and synergistic interplay of its constituent functional groups: the aldehyde, the ortho-methoxy group, and the meta-trifluoromethyl group.

The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance crucial pharmacokinetic properties. Its strong electron-withdrawing nature and steric bulk can increase metabolic stability by blocking sites of oxidation, while its lipophilicity can improve membrane permeability and binding affinity.[1][2] The methoxy (-OCH3) group, an electron-donating substituent, and the aldehyde, a key reactive handle, complete a trifecta of functionality. This arrangement allows for a wide array of chemical transformations.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, electronic reactivity, and core applications in synthesis. It is designed to serve as a practical resource for scientists leveraging this powerful intermediate to construct complex and high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The data below provides a reference for the identification, handling, and characterization of this compound.

Table 1: Compound Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000339-54-7 | [3] |

| Molecular Formula | C₉H₇F₃O₂ | [3] |

| Molecular Weight | 204.15 g/mol | [3] |

| Synonym | 3-(Trifluoromethyl)-o-anisaldehyde | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Predicted LogP | 2.5265 |[3] |

Spectroscopic Characterization (Anticipated Data)

While specific spectra for this exact compound are not publicly cataloged, its structure allows for reliable prediction of its key spectroscopic signatures based on well-established principles and data from analogous compounds.[4][5] Verification of a synthesized or purchased batch should involve comparison with these expected values.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Signals | Assignment Rationale |

|---|---|---|

| ¹H NMR | δ ≈ 10.4 ppm (s, 1H)δ ≈ 7.8-7.4 ppm (m, 3H)δ ≈ 4.0 ppm (s, 3H) | Aldehyde proton (-CHO), deshielded.Aromatic protons (H-4, H-5, H-6).Methoxy protons (-OCH₃). |

| ¹³C NMR | δ ≈ 189 ppmδ ≈ 160 ppmδ ≈ 135-120 ppmδ ≈ 124 ppm (q, J ≈ 272 Hz)δ ≈ 56 ppm | Carbonyl carbon (C=O).Aromatic carbon attached to methoxy (C-2).Other aromatic carbons (C-1, C-4, C-5, C-6).Trifluoromethyl carbon (-CF₃), quartet due to C-F coupling.Methoxy carbon (-OCH₃). |

| FTIR (cm⁻¹) | ~2840, ~2740~1705~1600, ~1480~1320, ~1160, ~1120~1270 | C-H stretch (aldehyde).Strong C=O stretch (aromatic aldehyde).C=C stretch (aromatic ring).Strong C-F stretches.C-O stretch (ether). |

| Mass Spec. | m/z = 204.15 | [M]⁺ Molecular ion peak. |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the electronic effects of its substituents. The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I).[6] This effect, exerted from the meta position, significantly increases the partial positive charge (δ+) on the aldehyde's carbonyl carbon. Consequently, the aldehyde is "activated" and becomes highly electrophilic, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde.[2]

The ortho-methoxy group is electron-donating via resonance (+M) but can also exert a steric influence on the reaction center. This combination of electronic activation from the -CF3 group and potential steric direction from the -OCH3 group provides a unique platform for controlling reactivity and selectivity in synthetic transformations.

Core Synthetic Applications and Protocols

The enhanced electrophilicity of this compound makes it an ideal substrate for a variety of crucial bond-forming reactions.

Application 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Causality and Rationale: The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones, known as chalcones. These compounds are not only valuable synthetic intermediates but are also prevalent scaffolds in medicinal chemistry, with some derivatives acting as potent activators of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[7][8] The high electrophilicity of the title aldehyde ensures efficient condensation with an enolizable ketone, such as an acetophenone derivative, under basic conditions.

Protocol: Synthesis of a Chalcone Derivative This protocol is adapted from established procedures for similar substrates.[7][8]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and an appropriately substituted acetophenone (1.0 eq.) in 95% ethanol (approx. 4-5 mL per mmol of aldehyde).

-

Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (10-20 mol%) dropwise over 5 minutes.

-

Reaction: Continue stirring the mixture at room temperature. A precipitate may form as the reaction progresses. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Stir for 15 minutes.

-

Isolation: Acidify the mixture to a neutral pH with dilute HCl to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone product.

Application 2: Enantioselective Henry (Nitroaldol) Reaction

Causality and Rationale: The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming transformation that creates β-nitro alcohols. These products are exceptionally versatile intermediates, readily converted into valuable chiral amino alcohols or α-hydroxy ketones.[9] Using a chiral catalyst, this reaction can be rendered enantioselective, providing access to optically pure building blocks for pharmaceutical synthesis. The aldehyde's high reactivity is well-suited for this transformation.

Protocol: Enantioselective Synthesis of a β-Nitro Alcohol This protocol is based on a procedure for a structurally analogous substrate and is expected to be highly applicable.[9]

-

Catalyst Formation: In a dry vial, add a chiral bis(β-amino alcohol) ligand (e.g., L4 as described in the reference, 20 mol%) and Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 20 mol%). Add anhydrous ethanol and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the chiral copper catalyst.

-

Aldehyde Addition: To the resulting catalyst solution, add this compound (1.0 eq.).

-

Nucleophile Addition: Add the nitroalkane (e.g., nitromethane, 10 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at 25 °C for 24 hours, monitoring its progress by TLC.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the chiral β-nitro alcohol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Role in Drug Discovery and Medicinal Chemistry

The strategic incorporation of this compound into synthetic campaigns is a direct investment in the drug-like properties of the final compound. The trifluoromethyl group is a proven bioisostere for various groups and can profoundly influence a molecule's conformational preferences and electronic distribution, leading to enhanced binding at a target receptor.[1]

Its utility has been demonstrated in the synthesis of precursors for a range of biologically active agents. For instance, related trifluoromethylated aromatic compounds are key components in the synthesis of potent PI3Kα inhibitors for cancer therapy and activators of the Nrf2 pathway for cytoprotective applications.[8][10] The presence of the aldehyde handle allows for its direct integration into diverse molecular scaffolds through reactions like reductive amination, Wittig olefination, and aldol additions, making it a cornerstone for library synthesis and lead optimization efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Substituted Trifluoromethyl Benzaldehydes

Executive Summary: The incorporation of the trifluoromethyl (–CF3) group into organic molecules represents a cornerstone of modern medicinal and agricultural chemistry.[1] This guide provides an in-depth exploration of the discovery and historical development of a pivotal class of building blocks: substituted trifluoromethyl benzaldehydes. We will trace the evolution of synthetic methodologies, from early halogen exchange reactions to the sophisticated nucleophilic and electrophilic trifluoromethylation reagents used today. This paper will elucidate the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and highlight the profound impact of these compounds on drug discovery.

The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry

The trifluoromethyl group's prevalence in pharmaceuticals and agrochemicals is due to its unique physicochemical properties that can dramatically improve a molecule's biological profile.[2][3] Approximately 20% of FDA-approved drugs contain fluorine, with the trifluoromethyl group being a significant contributor.[3]

Unique Physicochemical Properties

The substitution of a methyl group with a trifluoromethyl group imparts several advantageous characteristics:

-

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing inductive effect, which can significantly alter the acidity or basicity of nearby functional groups and influence molecular interactions.[3]

-

Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a drug's ability to cross cell membranes, a critical factor for bioavailability.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][4] This makes the trifluoromethyl group exceptionally resistant to metabolic degradation, often prolonging a drug's half-life in the body.[2][4]

-

Steric Influence: With a steric bulk comparable to an isopropyl group, the CF3 moiety can modulate how a molecule fits into the active site of a protein or enzyme, potentially increasing binding affinity and selectivity.[3]

The CF3 Group as a Bioisostere

The trifluoromethyl group is often used as a bioisostere for methyl or chloro groups.[3][5] This strategic replacement can be used to fine-tune the electronic and steric properties of a lead compound or to protect a metabolically vulnerable methyl group from oxidation.[5] This has been a successful strategy in the development of notable drugs such as the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[5]

Historical Perspective: The Dawn of Organofluorine Chemistry

The journey to modern trifluoromethylation methods was a long and challenging one, rooted in the pioneering work of early chemists.

Early Pioneers and the Swarts Reaction

An early and significant breakthrough in organofluorine chemistry was the development of the Swarts reaction by Frédéric Swarts in 1892.[6][7] This halogen exchange reaction, typically using antimony trifluoride (SbF3), provided the first practical route to benzotrifluorides from their corresponding benzotrichlorides.[6][8] This foundational method laid the groundwork for the industrial production of trifluoromethylated aromatic compounds.[6]

The Challenge of Selective Trifluoromethylation

While the Swarts reaction was a monumental step, it relied on harsh conditions and the pre-existence of a trichloromethyl group. The direct and selective introduction of a trifluoromethyl group onto an aromatic ring, particularly one containing other functional groups like an aldehyde, remained a significant synthetic hurdle for many decades. Early patents, such as one from 1936, describe the preparation of trifluoromethyl benzaldehydes by treating a trifluoromethyl-substituted benzalfluoride with concentrated sulfuric acid at elevated temperatures.[9][10][11][12] These methods, though effective, were often limited in scope and functional group tolerance.

Synthesis of Substituted Trifluoromethyl Benzaldehydes: An Evolutionary Tale

The demand for trifluoromethylated building blocks, especially aldehydes, spurred the development of more versatile and milder synthetic methods. The evolution can be broadly categorized into the refinement of classical approaches and the advent of modern trifluoromethylating reagents.

Classical Approaches: From Trichlorotoluenes to Trifluorotoluenes

The industrial synthesis of many trifluoromethyl benzaldehydes still relies on a multi-step process that begins with the free-radical chlorination of a substituted toluene to form a trichloromethyl derivative. This is followed by a halogen exchange reaction, often using hydrogen fluoride (HF), to yield the trifluoromethyl arene.[6] Subsequent functionalization, such as oxidation of a methyl group or hydrolysis of a dihalomethyl group, can then furnish the desired benzaldehyde.

Experimental Protocol: Classical Synthesis of m-Trifluoromethyl Benzaldehyde

This protocol is based on the principles described in patents from the era, involving fluorination followed by hydrolysis.[12]

Step 1: Fluorination of meta-trichloromethylbenzal chloride

-

Charge a suitable autoclave with meta-trichloromethylbenzal chloride (1.0 eq).

-

Evacuate the system.

-

Introduce anhydrous hydrogen fluoride (HF) gas (approx. 3.0 eq) into the autoclave.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by gas chromatography.

-

After completion, cool the reactor to 30°C and carefully vent the excess HF and HCl gas.

Step 2: Hydrolysis to m-Trifluoromethyl Benzaldehyde

-

Transfer the crude meta-trifluoromethyl benzal chloride from Step 1 to a reaction vessel.

-

Add an aqueous solution of 93% sulfuric acid.

-

Heat the mixture to 80-85°C with vigorous stirring.

-

Monitor the hydrolysis by gas chromatography.

-

Upon completion, quench the reaction by adding the mass to chilled water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Neutralize the organic layer with an aqueous sodium bicarbonate solution.

-

Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation to yield m-trifluoromethyl benzaldehyde.

The Advent of Modern Trifluoromethylating Reagents

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in trifluoromethylation chemistry with the development of specialized reagents that could deliver the CF3 group nucleophilically, electrophilically, or radically.

A landmark achievement in nucleophilic trifluoromethylation was the development of trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent .[13] First prepared by Ingo Ruppert in 1984, its utility was significantly expanded by G. K. Surya Prakash, who demonstrated its effectiveness for the nucleophilic trifluoromethylation of carbonyl compounds, including aldehydes.[13]

The reaction requires a nucleophilic activator, such as a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), to generate a reactive trifluoromethyl anion equivalent that attacks the electrophilic carbonyl carbon.[13][14]

Experimental Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde

This protocol is a general representation of the method developed by Prakash.[13][14]

-

To a stirred solution of benzaldehyde (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

-

Cool the mixture to 0°C.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, as a 1M solution in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

The resulting silyl ether can be hydrolyzed by treatment with 1M HCl to afford the corresponding trifluoromethylated alcohol, which can then be oxidized to the aldehyde if desired.

For substrates that are poor nucleophiles or are sensitive to basic conditions, electrophilic trifluoromethylation offers a powerful alternative. A significant breakthrough in this area came from the laboratory of Antonio Togni with the development of hypervalent iodine-based reagents.[15] Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a stable, crystalline solid that can deliver a "CF3+" equivalent to a wide range of nucleophiles.[16][17]

These reagents have proven effective for the trifluoromethylation of phenols, anilines, and other electron-rich aromatic systems, often under mild conditions.[16][18]

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends heavily on the substrate, desired substitution pattern, and scale of the reaction.

| Method | Precursor | Reagents | Conditions | Advantages | Disadvantages |

| Classical Halex | Trichloromethyl arene | HF, H2SO4 | High temp, pressure | Industrially scalable, cost-effective for simple arenes | Harsh conditions, limited functional group tolerance, generates significant waste |

| Nucleophilic (Ruppert-Prakash) | Aldehyde/Ketone | TMSCF3, F⁻ catalyst | Mild (0°C to RT) | High functional group tolerance, excellent for carbonyls | Stoichiometric silicon reagent, moisture sensitive |

| Electrophilic (Togni) | Electron-rich arene | Togni Reagent II | Mild, often RT | Tolerates a wide range of functional groups, good for heterocycles | Reagent can be expensive, not suitable for electron-deficient arenes |

Applications in Drug Discovery and Agrochemicals

Substituted trifluoromethyl benzaldehydes are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[19][20] Their aldehyde functionality allows for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, providing access to complex molecular architectures.[20]

The presence of the trifluoromethyl group in the final active molecule often leads to:

-

Enhanced Efficacy: By modifying electronic properties and improving binding interactions.[2][4]

-

Improved Pharmacokinetics: Increased metabolic stability leads to longer half-lives and potentially lower required doses.[2]

-

Better Bioavailability: Increased lipophilicity can improve absorption and distribution.[2][4]

Many modern drugs across various therapeutic areas, including anti-infectives, anti-inflammatories, and central nervous system agents, contain the trifluoromethyl moiety, underscoring the importance of the synthetic building blocks discussed herein.[5][6]

Future Outlook and Emerging Trends

The field of trifluoromethylation continues to evolve rapidly. Current research focuses on developing more cost-effective and sustainable methods. Key areas of innovation include:

-

Catalytic Methods: Developing transition-metal-catalyzed reactions that use cheaper, more abundant sources of the CF3 group.[21]

-

Photoredox Catalysis: Using light to generate trifluoromethyl radicals under exceptionally mild conditions, allowing for the late-stage functionalization of complex molecules.[21]

-

Flow Chemistry: Employing continuous flow systems to improve reaction efficiency, safety, and scalability for trifluoromethylation reactions.[22][23]

These advancements promise to make the synthesis of substituted trifluoromethyl benzaldehydes and other valuable fluorinated compounds even more accessible, further fueling innovation in drug discovery and materials science.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 9. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]

- 10. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 11. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 12. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Togni reagent - Enamine [enamine.net]

- 16. Togni Reagent II - Enamine [enamine.net]

- 17. Togni reagent II - Wikipedia [en.wikipedia.org]

- 18. brynmawr.edu [brynmawr.edu]

- 19. nbinno.com [nbinno.com]

- 20. innospk.com [innospk.com]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of 2-Methoxy-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxy-3-(trifluoromethyl)benzaldehyde

Introduction

Overview of the Compound

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. As a functionalized building block, it serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties that are highly valued by researchers.

The Scientific Rationale: Understanding the Moieties

The safe and effective use of this compound requires an understanding of its constituent functional groups:

-

The Benzaldehyde Core: Aldehydes are a reactive functional group, susceptible to oxidation and participation in numerous nucleophilic addition and condensation reactions. This reactivity is the basis of their synthetic utility but also necessitates careful handling to prevent unwanted side reactions or degradation.[1][2]

-

The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[4] The stability of the C-F bond makes the -CF₃ group generally robust, but its strong electron-withdrawing nature influences the reactivity of the entire molecule.[3]

Scope of this Guide

This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of this compound. It is intended for laboratory personnel, including researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles and authoritative data.

Compound Identification and Properties

Chemical Identity

A clear identification of the chemical is the first step in any safety protocol.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonym(s) | 3-(Trifluoromethyl)-o-anisaldehyde | [6] |

| CAS Number | 1000339-54-7 | [6] |

| Molecular Formula | C₉H₇F₃O₂ | [6] |

| Molecular Weight | 204.15 g/mol | [6] |

Physical and Chemical Properties

Understanding the physical properties is critical for anticipating its behavior under laboratory conditions. While specific data for this isomer is limited, information from closely related compounds and supplier recommendations provides a strong basis for safe practice.

| Property | Value / Observation | Source(s) |

| Appearance | Likely a solid at room temperature. A related isomer, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, is a white crystalline solid. | [7] |

| Solubility | Expected to have low water solubility. | [8] |

| Recommended Storage Temp. | 2-8°C, sealed in a dry environment. | [6] |

| Stability | Stable under recommended storage conditions. | [9] |

Note: The toxicological properties of this compound have not been fully investigated.[8] Therefore, it must be treated as a potentially hazardous substance at all times.

Hazard Identification and Toxicology

GHS Classification

Based on Safety Data Sheets (SDS) for this compound, it is classified as hazardous.[8][10]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [10]

Toxicological Profile and Rationale

The observed hazards are consistent with the chemistry of functionalized aromatic aldehydes:

-

Skin and Eye Irritation: Aromatic aldehydes can react with biological nucleophiles (such as amino acid residues in proteins) on the skin and in the eyes, leading to irritation and potential sensitization.[11] The lipophilicity conferred by the -CF₃ group may facilitate absorption through the skin.[4]

-

Respiratory Irritation: Like many volatile or fine-particle organic compounds, inhalation can irritate the mucous membranes of the respiratory system.[8] Proper ventilation is therefore not merely a recommendation but a critical control measure.

Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is required to minimize exposure.

Engineering Controls

The primary line of defense is to control the environment where the chemical is handled.

-

Ventilation: All handling, including weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. Its selection must directly address the identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles that form a protective seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, or if irritation is experienced, a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A, brown) is recommended.[8]

Hygiene Practices

-

Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[13]

-

Contaminated clothing should be removed immediately and washed before reuse.[8]

Protocols for Safe Handling and Use

General Safe Handling Workflow

The following workflow illustrates the critical steps for safely handling this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before starting, review this guide and the manufacturer's SDS. Ensure all necessary PPE and spill cleanup materials are readily available.

-

Work Area Setup: Confirm the chemical fume hood is operational. Clear the work surface of any unnecessary items.

-

Chemical Retrieval: Retrieve the container from its designated storage location (2-8°C). Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could degrade the compound.

-

Weighing and Transfer: Conduct all weighing and transfers inside the fume hood. Use a spatula to transfer the solid material. Avoid creating dust. If transferring a solution, use a syringe or pipette.

-

Post-Handling: After use, securely close the container. Decontaminate the spatula and the work surface. Dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[8]

Storage and Stability

Recommended Storage Conditions

The long-term stability of this reagent is contingent upon proper storage.

-

Temperature: Store in a refrigerator at 2-8°C.[6]

-

Atmosphere: Keep the container tightly closed and sealed in a dry environment.[6][8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect against degradation from air and moisture.[12]

-

Location: Store in a designated, locked area for hazardous chemicals.[8]

Incompatible Materials and Conditions to Avoid

-

Strong Oxidizing Agents: Aldehydes can be readily oxidized to carboxylic acids. Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.[9]

-

Moisture: Avoid exposure to moisture.[9]

-

Heat and Ignition Sources: Keep away from heat and sources of ignition.[8]

Emergency and First Aid Procedures

Emergency Response for Spills

Immediate and correct action is critical to mitigate the impact of a spill.

Caption: A workflow for responding to a spill of the compound.

First Aid Measures

In the event of exposure, follow these procedures while seeking immediate medical attention.[8] Provide the attending physician with the Safety Data Sheet.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[8][10]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][10]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

References

- 1. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. This compound CAS#: 1000339-54-7 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.dk [fishersci.dk]

- 11. Benzaldehyde Safety Guide [blog.ariadne-hces.com]

- 12. kasturiaromatics.com [kasturiaromatics.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthesis of Chalcones Featuring a 2-Methoxy-3-(trifluoromethyl)benzoyl Moiety: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of chalcones incorporating a 2-methoxy-3-(trifluoromethyl)benzoyl scaffold. Chalcones, as precursors to flavonoids and other biologically active heterocyclic compounds, are of significant interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity.[1][2] This document outlines the Claisen-Schmidt condensation as the primary synthetic route, detailing the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, it addresses potential challenges and offers troubleshooting strategies to optimize reaction outcomes.

Introduction to Trifluoromethylated Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are a class of organic compounds that have garnered substantial attention for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into the chalcone framework can significantly modulate their physicochemical and biological profiles.[1][2] The high electronegativity and lipophilicity of the CF3 group can lead to improved metabolic stability, enhanced membrane permeability, and stronger interactions with biological targets.[2] This makes chalcones bearing a 2-methoxy-3-(trifluoromethyl)benzoyl moiety particularly attractive candidates for drug development programs.

The Claisen-Schmidt Condensation: A Robust Synthetic Strategy

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7][8] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative that possesses an α-hydrogen.[8][9]

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through the following key steps:

-

Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[6][9][10]

-

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.[9][10]

-

Aldol Addition: This attack forms a tetrahedral intermediate, which then abstracts a proton from the solvent (typically an alcohol) to yield a β-hydroxy ketone (an aldol adduct).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone.[6]

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2-methoxy-3-(trifluoromethyl)phenyl)prop-2-en-1-one

This protocol details a general procedure for the synthesis of chalcones from 2-Methoxy-3-(trifluoromethyl)benzaldehyde and a substituted acetophenone.

Materials

-

This compound (1.0 equivalent)

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 equivalent)

-

Sodium Hydroxide (NaOH) (2.0-3.0 equivalents)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute (e.g., 1M)

-

Distilled Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reactant Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in an appropriate volume of 95% ethanol.[6][11]

-

Cooling: Cool the mixture in an ice bath with continuous stirring.[6]

-

Base Addition: Prepare a solution of NaOH in water (e.g., 1g in 10ml) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[6][12]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of a new product spot.[6][13][14] The reaction is typically complete within 2-4 hours.[6][14]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[6][11][14]

-

Neutralization: Acidify the mixture to a neutral pH with dilute HCl. This will cause the crude chalcone product to precipitate out of the solution.[6][11][12][15]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[6][11][13]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[13][15] Alternatively, column chromatography can be employed for purification.[12][16]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[15][17][18]

Visualizing the Workflow

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for a synthesized chalcone derivative for illustrative purposes. Actual results will vary depending on the specific substituted acetophenone used.

| Parameter | Expected Result |

| Product Name | (E)-1-(4-hydroxyphenyl)-3-(2-methoxy-3-(trifluoromethyl)phenyl)prop-2-en-1-one |

| Appearance | Pale yellow solid |

| Yield | 75-90% |

| Melting Point | Varies based on purity |

| ¹H NMR | Signals corresponding to aromatic, olefinic (trans-coupled), methoxy, and hydroxyl protons. The trans configuration is confirmed by a coupling constant (J) of approximately 15 Hz for the olefinic protons.[18][19] |

| ¹³C NMR | Signals for carbonyl, aromatic, olefinic, and methoxy carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O (conjugated ketone), C=C (alkene), C-O (ether), and aromatic C-H stretching.[20] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices

-

Base Catalyst: Sodium hydroxide is a commonly used, inexpensive, and effective base for the Claisen-Schmidt condensation.[6][7][13] The concentration of the base can influence the reaction rate and yield.

-

Solvent: Ethanol is a good solvent for both the reactants and the intermediate products.[6][16] As a protic solvent, it also facilitates the protonation steps in the mechanism.

-

Temperature: The reaction is typically run at room temperature to minimize side reactions.[14] Cooling during the initial base addition is crucial to control the exothermic reaction.[6][12]

Potential Challenges and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation of the acetophenone); Product loss during work-up.[14] | Monitor the reaction closely by TLC to ensure completion. Add the base slowly and maintain a low temperature to minimize side reactions. Optimize the purification method to reduce product loss.[14] |

| Formation of Side Products | The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the benzaldehyde. The methoxy group on the acetophenone can influence enolate formation.[14] | Adjust the stoichiometry of the reactants or the amount of base. Consider using a different base or solvent system.[17] |

| Purification Difficulties | The product may be an oil or have similar polarity to starting materials. | If recrystallization is ineffective, utilize column chromatography with a suitable solvent system to achieve high purity.[12][16] |

Conclusion

The Claisen-Schmidt condensation provides a reliable and versatile method for the synthesis of chalcones derived from this compound. The incorporation of the trifluoromethyl group offers a promising avenue for the development of novel therapeutic agents. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can efficiently synthesize a library of these valuable compounds for further biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jetir.org [jetir.org]

- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

Application Note: A Robust Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation using 2-Methoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chalcones